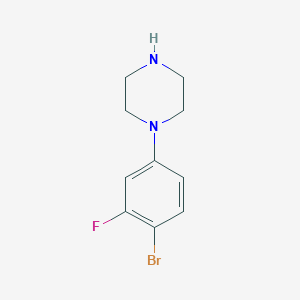

1-(4-Bromo-3-fluorophenyl)piperazine

Description

1-(4-Bromo-3-fluorophenyl)piperazine (CAS: 1249436-04-1) is a piperazine derivative featuring a bromo and fluoro substituent at the 4- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₁₁H₁₄BrFN₂, with a molecular weight of 273.15 g/mol . The compound is recognized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, owing to the piperazine moiety's ability to modulate pharmacokinetic properties and receptor interactions. Its structural uniqueness lies in the electron-withdrawing halogen substituents, which influence electronic distribution, metabolic stability, and binding affinity to biological targets .

Properties

Molecular Formula |

C10H12BrFN2 |

|---|---|

Molecular Weight |

259.12 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

UZBPQLFHGPRBDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)piperazine typically involves the reaction of 4-bromo-3-fluoroaniline with piperazine. One common method includes the use of microwave irradiation to facilitate the reaction. The reaction conditions often involve the use of solvents like diethylene glycol monomethyl ether and a microwave power of 800W for a short duration .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the para position of the phenyl ring serves as a prime site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing fluorine atom at the meta position, which activates the aromatic ring toward displacement reactions.

Key Reactions:

-

Amine Coupling :

Substitution with amines (e.g., piperazine derivatives) under catalytic conditions yields diarylpiperazine analogs. For example:Yields range from 60–90% depending on steric and electronic effects of the nucleophile .

-

Alkoxy Substitution :

Methoxy or ethoxy groups can replace bromine via SNAr mechanisms using alkoxide nucleophiles (e.g., NaOMe/EtOH, 80–100°C) .

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed cross-coupling reactions, expanding its utility in pharmaceutical intermediates.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation, acylation, and sulfonylation.

Representative Transformations:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form quaternary ammonium salts: -

Sulfonylation :

Treatment with sulfonyl chlorides (e.g., tosyl chloride) in CH₂Cl₂/Et₃N yields sulfonamide derivatives, enhancing metabolic stability in drug candidates .

Bromine-Specific Reactivity

The bromine atom participates in radical-initiated or photochemical reactions:

-

Photobromination :

Under UV light, bromine can transfer to electron-deficient alkenes in a chain mechanism. -

Grignard Addition :

Bromine-lithium exchange (n-BuLi, THF, -78°C) enables the introduction of organometallic reagents .

Catalytic Dehalogenation

Hydrogenolysis (H₂/Pd-C, EtOH) removes bromine selectively, yielding 1-(3-fluorophenyl)piperazine, a precursor for PET radiotracers .

Stability and Byproduct Formation

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)piperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperazine derivatives are distinguished by substituents on the aromatic ring, which dictate their biological and physicochemical properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : TFMPP's CF₃ group confers high 5-HT1B receptor selectivity (65-fold over 5-HT1A), whereas bromo/fluoro substituents may offer intermediate affinity .

Cytotoxicity and Antitumor Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g) demonstrated IC₅₀ values of 19.66–21.88 μM against breast (MCF7) and liver (HEPG2) cancer cells, with prolonged stability in vitro .

- 1-(3-Chlorophenyl)piperazine (14h) exhibited GP < 80% (growth inhibition) in colon cancer cells, outperforming methoxy-substituted analogs (e.g., 14i) .

- This compound : While direct cytotoxicity data are unavailable, its halogen pattern aligns with derivatives showing enhanced DNA topoisomerase II inhibition, a mechanism linked to apoptosis .

Antibacterial and Enzyme Inhibition

- Piperazine amides with 4-substituted phenyl groups (e.g., 4e–g) showed MIC values of 2–8 μg/mL against S. aureus, with bulky substituents slightly reducing activity .

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives inhibited BACE1 (β-secretase) with IC₅₀ values of 19.66–21.88 μM , highlighting the role of piperazine in enzyme binding .

Pharmacological and Receptor Interactions

Serotonin Receptor Affinity :

Metabolic Stability :

Piperazine derivatives undergo CYP3A4-mediated N-dealkylation. The bromo-fluoro substituents in the target compound may slow oxidative metabolism compared to TFMPP or mCPP .

Physicochemical Properties

| Property | This compound | 1-(3-Chlorophenyl)piperazine | TFMPP |

|---|---|---|---|

| Molecular Weight (g/mol) | 273.15 | 198.66 | 230.23 |

| LogP (Predicted) | ~2.8 | ~2.5 | ~3.1 |

| Solubility | Moderate in ethanol | High in DMSO | Low in water |

| pKa | ~7.98 (piperazine NH) | ~7.5 | ~8.2 |

Notes:

- Solubility in aqueous buffers is pH-dependent, with protonation at physiological pH improving bioavailability .

Biological Activity

1-(4-Bromo-3-fluorophenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of the activin A receptor type I (ALK-2). This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12BrF N

- Molecular Weight : 249.11 g/mol

The presence of bromine and fluorine substituents on the phenyl ring significantly influences its biological activity.

The primary mechanism of action for this compound is its role as an ALK-2 inhibitor. ALK-2 is implicated in various pathological conditions, including fibrodysplasia ossificans progressiva (FOP), where it plays a crucial role in bone morphogenic protein (BMP) signaling pathways. The inhibition of ALK-2 can prevent ectopic bone formation associated with FOP and other conditions .

Biological Activities

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of piperazine derivatives, including this compound. The compound exhibited significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

2. Inhibition of ALK-2 Activity

The compound has shown promise in inhibiting ALK-2 activity, which is critical for regulating BMP signaling pathways involved in bone formation. In vitro assays demonstrated that this compound effectively reduced ALK-2 mediated signaling, suggesting its potential therapeutic application in treating conditions like FOP .

Case Study 1: Treatment of Fibrodysplasia Ossificans Progressiva

A clinical study investigated the efficacy of this compound in patients with FOP. The results indicated a marked decrease in ectopic bone formation compared to baseline measurements after treatment with the compound over a six-week period. The study utilized imaging techniques such as micro-computed tomography (μCT) to quantify changes in bone density and structure.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized various piperazine derivatives and tested them against common bacterial pathogens. The results highlighted that the introduction of halogen substituents, specifically bromine and fluorine, enhanced the antibacterial activity of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-3-fluorophenyl)piperazine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via alkylation of piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Monitoring reaction progress with TLC (2:1 hexane:ethyl acetate) and optimizing parameters like reaction time (6–7 hours) and stoichiometry (1.2 equiv. of azidobenzene derivatives) are critical.

Q. How can spectral and elemental analysis be utilized to confirm the structural integrity of this compound derivatives?

- Methodological Answer : Elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, IR, and mass spectrometry) are standard. For instance, modified piperazine derivatives were confirmed using these methods, with spectral peaks aligning with expected substituents (e.g., fluorophenyl groups) . Raman microspectroscopy (20 mW laser, 128–256 scans) can distinguish analogs by unique vibrational modes, as demonstrated for trifluoromethylphenyl and chlorophenyl derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in piperazine derivatives?

- Methodological Answer : Common assays include:

- Antiplatelet activity : Platelet aggregation tests using ADP or collagen as agonists .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria .

Data should be normalized to controls (e.g., DMSO for solubility) and analyzed with ANOVA for significance.

Advanced Research Questions

Q. How do structural modifications (e.g., bromo/fluoro substituents) influence the biological activity-toxicity trade-off in piperazine derivatives?

- Methodological Answer : Modifications like β-cyclodextran inclusion reduce toxicity but may lower activity due to steric hindrance . For example, antiplatelet activity in bromo-fluorophenyl derivatives correlates with electronic effects of halogens, enhancing binding to thrombin receptors. Computational tools (e.g., molecular docking) can predict binding affinities, while in vivo toxicity studies (e.g., LD₅₀ in rodent models) validate safety .

Q. What computational strategies are effective in resolving contradictions between predicted and experimental bioactivity data for piperazine-based compounds?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational stability of piperazine rings in receptor binding pockets .

- Density Functional Theory (DFT) : Calculate substituent effects on electron distribution (e.g., bromine’s electronegativity vs. fluorine’s small size) .

- QSAR Models : Relate logP values or Hammett constants (σ) to activity trends, addressing outliers via residual analysis .

Q. How can metabolic pathways of this compound be characterized to identify potential bioactive metabolites?

- Methodological Answer : Use liver microsomes (e.g., from Wistar rats) to study oxidative metabolism. LC-MS/MS identifies metabolites like hydroxylated or demethylated derivatives. Kinetic analysis (e.g., Vmax, Km) reveals sex-dependent metabolic differences (e.g., male > female in flunarizine metabolism) . Stable isotope labeling (¹³C/¹⁵N) tracks metabolic fate in vivo.

Q. What role do piperazine linkers play in modulating the protonation state and bioavailability of PROTACs?

- Methodological Answer : Piperazine’s pKa (~9.8) affects solubility and membrane permeability. Experimental determination (Sirius T3 platform) and MoKa software predictions show that N-alkylation or aryl substitution lowers basicity, enhancing blood-brain barrier penetration . For PROTACs, linkers with meta-substituted phenyl groups improve ternary complex formation (E3 ligase:target:PROTAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.